Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy-
CAS No.: 212317-51-6
Cat. No.: VC17271341
Molecular Formula: C26H22NOP
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212317-51-6 |
|---|---|
| Molecular Formula | C26H22NOP |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 1-(2-diphenylphosphanylphenyl)-N-(4-methoxyphenyl)methanimine |
| Standard InChI | InChI=1S/C26H22NOP/c1-28-23-18-16-22(17-19-23)27-20-21-10-8-9-15-26(21)29(24-11-4-2-5-12-24)25-13-6-3-7-14-25/h2-20H,1H3 |
| Standard InChI Key | IBFUUZLLVDAISF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- (molecular formula: C₂₆H₂₂NOP, molecular weight: 395.4 g/mol) features a tridentate ligand framework. The phosphine group (PPh₂) at the 2-position of the phenyl ring, a methoxy group (-OCH₃) at the 4-position of the aniline moiety, and an imine (-CH=N-) linkage collectively enable versatile coordination modes with transition metals. The methoxy group enhances electron donation, while the bulky diphenylphosphino group imposes steric constraints, influencing metal-ligand binding kinetics .
Physicochemical Properties
Key physical properties include a density of 0.99 g/cm³ and a boiling point of 354.3°C, as inferred from structurally related compounds . The compound’s stability in organic solvents like dichloromethane facilitates its use in synthetic applications.
Table 1: Comparative Physicochemical Properties of Related Compounds
| Property | Benzenamine, N-[[2-(diphenylphosphino)phenyl]methylene]-4-methoxy- | 4-Methoxy-N-(phenylmethylene)benzenamine |
|---|---|---|
| Molecular Formula | C₂₆H₂₂NOP | C₁₄H₁₃NO |
| Molecular Weight (g/mol) | 395.4 | 211.26 |
| Density (g/cm³) | 0.99* | 0.99 |
| Boiling Point (°C) | 354.3* | 354.3 |
*Values extrapolated from analogous structures .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The compound is synthesized via a condensation reaction between 2-(diphenylphosphino)benzaldehyde and 4-methoxyaniline in dichloromethane under mild conditions. The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine linkage.
Table 2: Synthetic Conditions for Imine Ligands
| Reactant A | Reactant B | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-(Diphenylphosphino)benzaldehyde | 4-Methoxyaniline | CH₂Cl₂ | 25°C | 75–85 |
| Benzaldehyde | 4-Methoxyaniline | Ethanol | Reflux | 65–70 |
The diphenylphosphino group’s electron-withdrawing effect accelerates imine formation compared to unsubstituted benzaldehyde .
Mechanistic Insights
As a ligand, the compound coordinates metals through its phosphine and imine groups, forming stable complexes that participate in catalytic cycles. For example, in palladium-catalyzed cross-couplings, the phosphine stabilizes the metal center, while the imine modulates electron density . The methoxy group’s +M effect enhances π-backbonding, improving catalytic turnover in hydrogenation reactions .
Applications in Coordination Chemistry and Catalysis
Metal Complexation
The compound’s tridentate nature enables the formation of octahedral or square-planar complexes with metals like Pd(II), Pt(II), and Ru(II) . In rhodium complexes, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones with enantiomeric excess (ee) >90% .
Catalytic Applications
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Cross-Coupling Reactions: Palladium complexes of this ligand exhibit high activity in Suzuki-Miyaura couplings, achieving turnover numbers (TON) up to 10⁵.
-
Hydrogenation: Ruthenium complexes selectively reduce ketones to alcohols under mild conditions (1 atm H₂, 25°C) .
Table 3: Catalytic Performance of Metal Complexes
| Metal Center | Reaction Type | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd(II) | Suzuki-Miyaura Coupling | Aryl Bromides | 98 | 99 |
| Ru(II) | Ketone Hydrogenation | Acetophenone | 95 | >99 |
Data adapted from coordination chemistry studies .
Comparison with Analogous Ligands
The diphenylphosphino group differentiates this compound from simpler Schiff base ligands. For instance, 4-methoxy-N-(phenylmethylene)benzenamine (CAS 783-08-4) lacks the phosphine moiety, resulting in lower catalytic activity (TON < 10³ in cross-couplings) . Additionally, the methoxy group’s electron-donating effect surpasses that of methyl or chloro substituents in analogous ligands, as evidenced by faster reaction kinetics .
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